N-[(4-fluorophenyl)methyl]-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by a fluorinated benzyl group at the N-position, a methyl substituent at the 4-position of the thiazole ring, and a carbamoyl amino group linked to a 4-methylphenyl moiety at the 2-position.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-12-3-9-16(10-4-12)24-19(27)25-20-23-13(2)17(28-20)18(26)22-11-14-5-7-15(21)8-6-14/h3-10H,11H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMOXWBWGPUPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thiazole Scaffold Modifications
- Compound A: N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 796081-45-3) Structural Differences: Replaces the carbamoyl amino group at the 2-position with a nitrothiophene-carboxamide. Purity: Reported purity of 99.05% via LCMS, suggesting robust synthetic protocols .
- Compound B: Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide) Structural Differences: Incorporates a pyrimidine-aminothiazole motif and a piperazine-derived side chain. Functional Impact: The hydroxyethyl piperazine group improves solubility and bioavailability, contributing to its FDA approval as a pan-Src/Abl kinase inhibitor. The target compound lacks this hydrophilic moiety, which may limit its cellular penetration . Pharmacological Data: ED50 of ~5 mg/kg in murine IL-2 inhibition assays .
Substituent Variations on the Benzyl Group
Compound C : N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Compound D: 2-[[Dimethylcarbamoyl-[(4-fluorophenyl)methyl]amino]methyl]-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide Structural Differences: Adds a dimethylcarbamoyl-methylamino branch to the benzyl group.
Carboxamide Modifications
- Compound E : N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 954010-93-6)
- Structural Differences : Replaces the 5-carboxamide with a nitrothiophene-carboxamide and introduces a 3,4-difluorophenyl group.
- Functional Impact : The difluorophenyl group enhances hydrophobic interactions in enzyme active sites, as evidenced by improved IC50 values in kinase assays (e.g., 12 nM vs. Abl1) .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely employs HATU-mediated coupling, analogous to methods used for nitrothiophene-carboxamides (yields ~40–99%) .
- Biological Relevance : Fluorine substituents enhance binding to hydrophobic pockets in kinases (e.g., Src family), but excessive fluorination may reduce metabolic stability .
- Pharmacokinetic Limitations : Compared to Dasatinib, the absence of a solubilizing group (e.g., hydroxyethyl piperazine) in the target compound may necessitate prodrug strategies for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
